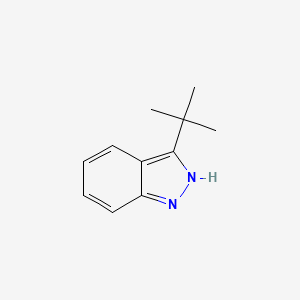

3-tert-butyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)10-8-6-4-5-7-9(8)12-13-10/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJCYWZFDBHLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C=CC=CC2=NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Tert Butyl 1h Indazole and Its Congeners

Strategic Approaches to the Indazole Core Formation

The formation of the 1H-indazole ring is the foundational step in the synthesis of its derivatives. Modern organic synthesis has produced a variety of methods that can be broadly categorized into cyclization reactions, C–H functionalization routes, and condensation/diazotization strategies.

Intramolecular cyclization reactions are a cornerstone of 1H-indazole synthesis, often involving the formation of a key N-N or C-N bond to close the pyrazole (B372694) ring.

One prominent method involves the intramolecular palladium-catalyzed C-H amination of aminohydrazones. nih.gov Another powerful approach is the direct aryl C-H amination of arylhydrazones. This can be achieved using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or a combination of iodine, potassium iodide, and sodium acetate. nih.gov These metal-free processes exhibit good functional group compatibility and provide the corresponding indazoles in good yields. nih.gov

Copper-mediated cyclization of o-haloaryl N-sulfonylhydrazones is another effective strategy. nih.gov This approach can proceed at lower temperatures and with lower catalyst loading compared to some other methods. nih.gov A scalable three-step synthesis, culminating in an intramolecular Ullmann-type reaction, has also been reported for constructing substituted 1H-indazoles. thieme-connect.com Furthermore, N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines provides access to the indazole core under mild conditions, using reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.orgnih.gov

Table 1: Selected Cyclization Methodologies for 1H-Indazole Synthesis

| Starting Material | Reagents/Catalyst | Key Transformation | Ref. |

| Arylhydrazones | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | PIFA-mediated aryl C-H amination | nih.gov |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | Copper-catalyzed cyclization | nih.gov |

| 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | N-N bond-forming oxidative cyclization | organic-chemistry.org |

| Hydrazone of o-haloaryl aldehyde | Copper catalyst | Intramolecular Ullmann reaction | thieme-connect.com |

Transition-metal-catalyzed C–H activation has emerged as a powerful tool for constructing heterocyclic systems. Rhodium and copper-catalyzed C–H activation and subsequent C–N/N–N coupling of imidate esters or N-H imines with nitrosobenzenes can produce 1H-indazoles under redox-neutral conditions. nih.gov Similarly, rhodium-catalyzed amination using anthranil (B1196931) as the aminating agent is another effective route. nih.gov

Rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes represents a formal [4+1] annulation to prepare N-aryl-2H-indazoles. nih.gov The aryl group on the nitrogen can be designed for easy oxidative cleavage, for instance with ceric ammonium nitrate (B79036) (CAN), to yield the unsubstituted 1H-indazole core. nih.govacs.org This strategy showcases high functional group tolerance. nih.gov

Classical methods based on condensation and diazotization reactions remain highly relevant and effective for indazole synthesis. A practical, one-pot synthesis involves the condensation of o-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization promoted by a phosphine (B1218219) reagent. acs.org The condensation of 2-fluorobenzaldehydes or their O-methyloximes with hydrazine (B178648) is another practical approach that avoids competitive side reactions like the Wolf-Kishner reduction. nih.govresearchgate.net

Diazotization is a key step in several synthetic pathways. The diazotization of o-toluidine (B26562) followed by ring closure yields the parent 1H-indazole. chemicalbook.com This concept has been extended to o-alkynylanilines, where diazotization and subsequent cyclization provide 3-substituted 1H-indazoles. chemicalbook.com A highly efficient method involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This reaction proceeds rapidly under mild conditions and provides a key intermediate for further functionalization. sioc-journal.cn

Table 2: Condensation and Diazotization Routes to the Indazole Core

| Precursor | Key Reagents | Product Type | Ref. |

| o-Nitrobenzaldehydes + Amines | Tri-n-butylphosphine | 2-Substituted-2H-indazoles | acs.org |

| o-Fluorobenzaldehydes | Hydrazine | 1H-Indazoles | nih.gov |

| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | chemicalbook.com |

| o-Aminobenzacetamides | Diazotization reagents (e.g., NaNO₂) | 1H-Indazole-3-carboxamides | sioc-journal.cn |

Introduction of the tert-butyl Moiety at the C-3 Position

Once the indazole core is formed, the next critical step is the introduction of the tert-butyl group at the C-3 position. This can be accomplished through direct functionalization of the C-3 C-H bond or, more commonly, by utilizing pre-functionalized indazole intermediates.

Direct C-3 alkylation of the indazole ring is challenging due to the lack of nucleophilicity at this position. mit.edu While methods for direct C-3 arylation of 1H-indazoles have been developed using palladium catalysis, these protocols are not generally applicable for direct alkylation. nih.gov Research has shown that functionalization often occurs preferentially at the N-1 or N-2 positions. mit.edu An umpolung strategy, where an N-(benzoyloxy)indazole acts as an electrophile, has been developed for a highly C-3 selective allylation reaction using CuH catalysis. mit.edu However, the direct introduction of a tert-butyl group via a C-H activation or alkylation pathway remains a significant synthetic hurdle, making this approach less common.

A more robust and widely used strategy involves the synthesis of an indazole ring that is already functionalized at the C-3 position, which can then be converted to the tert-butyl group or coupled with a tert-butyl-containing fragment.

A key pre-functionalized intermediate is 1H-indazole-3-carboxylic acid . This compound can be synthesized via several routes, including the diazotization of ortho-aminobenzacetates or the ring opening of isatin (B1672199) followed by diazotization and reductive cyclization. chemicalbook.comsioc-journal.cn The carboxylic acid group can then be activated and coupled with an appropriate amine. For instance, in the synthesis of certain synthetic cannabinoids, 1H-indazole-3-carboxylic acid is coupled with L-tert-leucine derivatives using standard peptide coupling reagents like HOBT and EDC·HCl. derpharmachemica.comdiva-portal.org This places a tert-butyl-containing amide at the C-3 position.

Another versatile intermediate is a 3-halo-1H-indazole , such as 3-iodo-1H-indazole. rsc.org This intermediate can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce the desired C-3 substituent.

The [3+2] cycloaddition of diazo compounds with arynes also provides a direct route to 3-substituted indazoles. organic-chemistry.org By selecting a diazo compound that already contains the tert-butyl moiety, this method can construct the desired 3-tert-butyl-1H-indazole in a convergent manner. nih.gov

Regioselective Functionalization: Controlling Substitution at Nitrogen Atoms

The presence of two reactive nitrogen atoms (N-1 and N-2) in the indazole ring presents a significant challenge in achieving regioselective functionalization. The development of protocols that can selectively target one nitrogen over the other is crucial for the synthesis of specific isomers with desired biological activities.

N-1 Regioselective Alkylation Protocols for 1H-Indazole Derivatives

The alkylation of 1H-indazole derivatives often leads to a mixture of N-1 and N-2 substituted products. However, for this compound, a high degree of N-1 regioselectivity can be achieved under specific reaction conditions. Research has shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent is a highly effective system for the selective N-1 alkylation of 3-substituted indazoles. nih.govnih.govbeilstein-journals.org

In a study investigating the N-alkylation of various C-3 substituted indazoles, it was observed that this compound exhibited greater than 99% N-1 regioselectivity when reacted with an alkyl bromide in the presence of NaH in THF. nih.govbeilstein-journals.org The steric hindrance posed by the bulky tert-butyl group at the C-3 position is a key factor that directs the incoming alkyl group to the more accessible N-1 position. beilstein-journals.org This high selectivity is maintained with a variety of alkylating agents, including primary alkyl halides and secondary alkyl tosylates. nih.gov

The general procedure for this highly regioselective N-1 alkylation is outlined in the table below.

| Reactants | Reagents | Solvent | Conditions | Product | Regioselectivity (N-1:N-2) | Reference |

| This compound, Alkyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Room temperature to 50 °C | 1-Alkyl-3-tert-butyl-1H-indazole | >99:1 | nih.govbeilstein-journals.org |

This protocol provides a reliable and efficient method for the synthesis of a wide range of N-1 substituted this compound derivatives, which are valuable intermediates in drug discovery.

N-2 Regioselective Procedures and Role of N-Protecting Groups

While the N-1 alkylation of this compound is highly favored due to steric effects, achieving N-2 regioselectivity requires alternative strategies, often involving the use of N-protecting groups. These groups can be selectively introduced at the N-2 position, thereby blocking it and allowing for subsequent functionalization at other positions, or they can direct incoming reagents to the N-2 position.

One effective strategy for achieving N-2 protection is the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govresearchgate.net Novel conditions have been developed for the regioselective protection of indazoles at the N-2 position with a SEM group. nih.govresearchgate.net This protecting group can then direct regioselective C-3 lithiation, allowing for the introduction of various electrophiles at this position. The SEM group can be subsequently removed under mild conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF or aqueous hydrochloric acid in ethanol (B145695). nih.gov

The general scheme for N-2 protection and subsequent functionalization is as follows:

N-2 Protection: Reaction of the 1H-indazole with SEM-Cl under specific conditions to yield the N-2 protected indazole. nih.govresearchgate.net

C-3 Functionalization: Directed lithiation at the C-3 position followed by reaction with an electrophile. nih.gov

Deprotection: Removal of the SEM group to yield the C-3 functionalized 1H-indazole. nih.gov

While this method is generally applicable to indazoles, its specific application to this compound for the purpose of N-2 alkylation is less common due to the inherent preference for N-1 substitution.

Another approach to favor N-2 alkylation in some indazole systems is the use of Mitsunobu reaction conditions. beilstein-journals.org For certain 3-substituted indazoles, the Mitsunobu reaction has shown a preference for the formation of the N-2 alkylated regioisomer. beilstein-journals.org However, for substrates with bulky C-3 substituents like the tert-butyl group, the steric hindrance may still favor N-1 substitution even under these conditions.

Furthermore, specific catalysts can influence the regioselectivity of alkylation. For instance, trifluoromethanesulfonic acid (TfOH) or copper(II) triflate have been shown to promote the selective N-2 alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org This method provides a valuable tool for accessing N-2 alkylated indazoles that are otherwise difficult to obtain.

Advanced Catalytic Systems in Indazole Synthesis

Modern organic synthesis heavily relies on the use of advanced catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its congeners has benefited from the development of transition-metal catalysis and the principles of green chemistry.

Transition-Metal Catalysis for Carbon-Carbon and Carbon-Nitrogen Bond Formations

Transition-metal catalysis has emerged as a powerful tool for the construction of the indazole scaffold and for its subsequent functionalization. nih.govresearchgate.net Palladium-, copper-, and rhodium-based catalysts are frequently employed for the formation of key carbon-carbon and carbon-nitrogen bonds in indazole synthesis.

For the synthesis of 3-substituted indazoles, transition-metal-catalyzed cross-coupling reactions are of particular importance. For instance, palladium-catalyzed reactions can be used for the direct C-3 arylation of indazoles. While this is more commonly applied to N-protected indazoles, it highlights the potential of these catalysts for introducing substituents at the C-3 position.

The formation of the indazole ring itself can be achieved through transition-metal-catalyzed C-H activation and annulation reactions. nih.gov These methods often involve the reaction of suitable precursors, such as hydrazones, with a transition-metal catalyst that facilitates the intramolecular C-N bond formation. For example, rhodium(III)-catalyzed sequential C-H bond activation and intramolecular cascade annulation have been successfully employed for the synthesis of 1H-indazoles. nih.gov

While specific examples detailing the use of these advanced catalytic systems for the direct synthesis of this compound are not extensively reported, the general principles and methodologies are applicable to the synthesis of its precursors and analogs.

Organocatalytic and Green Chemistry Methodologies in Indazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Organocatalysis and green chemistry principles offer attractive alternatives to traditional metal-catalyzed reactions.

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free approach to synthesis, often with high enantioselectivity. While the application of organocatalysis to the direct synthesis of this compound is not yet widely documented, there are examples of organocatalytic approaches for the synthesis of other heterocyclic compounds that could potentially be adapted. rsc.org

Green chemistry methodologies focus on reducing waste, using less hazardous materials, and improving energy efficiency. In the context of indazole synthesis, this can involve the use of greener solvents, solvent-free reaction conditions, and reusable catalysts. For example, the synthesis of 1H-indazole derivatives has been demonstrated using a grinding protocol with ammonium chloride as a mild acid in ethanol, which represents a more environmentally benign approach. samipubco.com The use of solid acid catalysts is another green approach that is gaining traction in various organic transformations. rsc.org

These green methodologies are being increasingly explored for the synthesis of various heterocyclic compounds, and their application to the synthesis of this compound and its derivatives holds promise for more sustainable manufacturing processes.

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and for designing new and more efficient routes. The high N-1 regioselectivity observed in the alkylation of this compound has been the subject of mechanistic considerations.

It has been proposed that in the presence of sodium hydride, the deprotonated indazole forms a tight ion pair with the sodium cation. nih.gov For 3-substituted indazoles with a coordinating group (like an ester), a bidentate chelation between the N-2 nitrogen and the carbonyl oxygen with the sodium cation can direct the alkylation to the N-1 position. nih.gov In the case of this compound, while there is no coordinating group, the steric bulk of the tert-butyl group is the dominant factor that directs the alkylating agent to the less hindered N-1 position.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanisms of regioselective alkylation of indazole derivatives. nih.govresearchgate.net These studies can provide insights into the transition states and energy barriers of the different reaction pathways, helping to explain the observed regioselectivity. For instance, DFT calculations have been used to support a chelation mechanism for N-1 substituted products in the presence of cesium carbonate and to suggest that other non-covalent interactions drive the formation of N-2 products under different conditions. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 3 Tert Butyl 1h Indazole Systems

C-3 Functionalization Reactions of 3-tert-butyl-1H-Indazole Precursors

Direct functionalization of the C-3 position on an existing this compound is challenging. Therefore, synthetic strategies typically rely on precursors, primarily 3-haloindazoles, which serve as versatile platforms for introducing a variety of substituents through cross-coupling reactions. The initial halogenation of the indazole core is a key step that enables subsequent carbon-carbon bond formation.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki–Miyaura Cross-Coupling, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-3 functionalization of indazoles. These reactions typically start from a 3-iodo- or 3-bromo-indazole precursor, which must often be N-protected to ensure reactivity and selectivity. mdpi.comresearchgate.net

The Suzuki–Miyaura cross-coupling reaction is widely employed to form carbon-carbon bonds between a 3-haloindazole and an organoboronic acid. mdpi.com This method allows for the introduction of various aryl and heteroaryl groups at the C-3 position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields. mdpi.comnih.govresearchgate.net For instance, the coupling of N-Boc-protected 3-iodo-1H-indazole with arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ proceeds efficiently. nih.gov It is noteworthy that under certain conditions, such as microwave heating, the Suzuki-Miyaura reaction can lead to concomitant deprotection of the N-Boc group. nih.gov

The Sonogashira coupling provides a route to synthesize 3-alkynylindazoles by reacting a 3-haloindazole with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Similar to the Suzuki coupling, N-protection of the indazole is often a prerequisite for successful C-3 alkynylation. researchgate.net The reactivity difference between aryl iodides and bromides can be exploited to perform sequential couplings on di-halogenated indazoles, allowing for the construction of complex molecular architectures. thieme-connect.de

| Reaction Type | Precursor | Reagents | Catalyst System | Product Type | Yield | Reference(s) |

| Suzuki-Miyaura | N-Boc-3-iodo-1H-indazole | Phenylboronic acid, 2N Na₂CO₃ | Pd(PPh₃)₄ | 3-Phenyl-1H-indazole | High (concomitant deprotection) | nih.gov |

| Suzuki-Miyaura | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Arylboronic acids, K₂CO₃ | Pd(dppf)Cl₂·DCM | N-(biphenyl)-1-butyl-1H-indazole-3-carboxamide | Good to Excellent | nih.gov |

| Sonogashira | 5-Bromo-3-iodo-1H-indazole (N-protected) | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | 3-Alkynyl-5-bromo-1H-indazole | Not specified | thieme-connect.de |

Electrophilic and Nucleophilic Substitutions at C-3

Direct electrophilic or nucleophilic substitution at the C-3 position of the indazole ring is generally difficult. The indazole nucleus is an electron-rich heteroaromatic system, but the C-3 position is less susceptible to direct electrophilic attack compared to positions on the fused benzene (B151609) ring. chim.it Radical C-3 nitration has been reported for 2H-indazoles using Fe(NO₃)₃, but similar high-yield reactions for 1H-indazoles are less common. chim.it

Functionalization at C-3 is more commonly achieved through a metalation-substitution sequence. This involves deprotonation at C-3 using a strong base (e.g., n-BuLi or TMP₂Zn) on an N-protected indazole, followed by quenching with an electrophile. chim.it This strategy allows for the introduction of various groups, including alkyl and aryl moieties, via subsequent reactions like Negishi coupling. chim.it

Halogenation Reactions at the Indazole Core

Halogenation, particularly iodination and bromination, at the C-3 position is a crucial initial step for many derivatization strategies, as it installs a versatile handle for cross-coupling reactions. chim.it

Iodination of the indazole core at C-3 can be effectively achieved by treating the parent indazole with iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF or dioxane. mdpi.comchim.it This method works well for both unprotected and N-protected indazoles. chim.it

Bromination can also be accomplished using elemental bromine (Br₂) or other brominating agents. The reaction conditions can be tuned to achieve regioselective bromination at the desired position of the indazole core. chim.it These 3-haloindazole precursors are stable and readily used in subsequent C-C bond-forming reactions.

Nitrogen Functionalization of this compound

Functionalization of the nitrogen atoms of the pyrazole (B372694) ring is a primary method for modifying the properties of indazole derivatives. These reactions are often highly regioselective, influenced by the nature of the substituent at the C-3 position, the electrophile, and the reaction conditions.

N-Alkylation and N-Arylation Reactions

The alkylation of 1H-indazoles can produce a mixture of N-1 and N-2 substituted products. beilstein-journals.orgnih.gov However, for this compound, a high degree of regioselectivity can be achieved. Studies have shown that the N-alkylation of this compound using an alkyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) results in excellent selectivity for the N-1 isomer (>99%). nih.govbeilstein-journals.orgresearchgate.net This high N-1 regioselectivity is attributed to the steric bulk of the tert-butyl group, which directs the incoming electrophile to the less hindered N-1 position. nih.gov

N-arylation is typically achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. researchgate.netwikipedia.org These methods provide access to N-aryl indazole derivatives, which are important substructures in many biologically active molecules. researchgate.net

| Substrate | Alkylating/Arylating Agent | Base/Solvent | Product Ratio (N-1:N-2) | Reference(s) |

| This compound | Alkyl bromide | NaH / THF | >99 : <1 | nih.govbeilstein-journals.orgresearchgate.net |

| 1H-indazole | Aryl halide | CuI / (1R,2R)-cyclohexane-1,2-diamine / K₃PO₄ | High N-1 selectivity | researchgate.net |

| Methyl 1H-indazole-3-carboxylate | 1-(bromomethyl)-4-fluorobenzene | Not specified | N-1 product isolated | nih.gov |

Strategies for the Formation of N-Protected Derivatives

To facilitate selective functionalization at other positions of the indazole ring, particularly C-3, it is often necessary to protect the N-H group. mdpi.com N-protection prevents unwanted side reactions and can influence the regioselectivity of subsequent transformations.

A widely used protecting group for the indazole nitrogen is the tert-butoxycarbonyl (Boc) group . chim.it The Boc group can be introduced by reacting the indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.govnih.gov This protection strategy is crucial for performing reactions like metalation and subsequent cross-coupling at the C-3 position. mdpi.comchim.it The Boc group is stable under many reaction conditions but can be readily removed when desired, or in some cases, it is cleaved in situ during subsequent reaction steps. nih.gov

Transformations of Remote Functional Groups on the Indazole Scaffold

The chemical reactivity of the this compound scaffold extends beyond direct modifications of the pyrazole ring, allowing for a diverse range of transformations on functional groups located on the fused benzene ring. These remote functional groups, typically at positions 4, 5, 6, and 7, can be manipulated to synthesize a variety of derivatives with tailored electronic and steric properties. The stability of the this compound core under various reaction conditions makes it a robust platform for such chemical elaborations. Key transformations include the reduction of nitro groups, palladium-catalyzed cross-coupling reactions of haloindazoles, and modifications of other functional moieties.

Reduction of Nitro Groups:

The nitro group is a versatile functional handle that can be introduced onto the indazole ring, often at the 5-position. The subsequent reduction of the nitro group to an amine provides a key intermediate for further derivatization, such as amide bond formation or diazotization reactions. The reduction of nitro-substituted indazoles can be achieved using various standard methodologies. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is an effective method. chemrxiv.org Another common approach involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C. chemrxiv.org These methods are generally high-yielding and tolerate a range of other functional groups.

A typical reduction procedure involves dissolving the nitroindazole derivative in a suitable solvent, such as ethanol (B145695) or ethyl acetate, adding the catalyst, and then introducing the hydrogen source. The reaction progress is monitored until the starting material is consumed, after which the catalyst is filtered off, and the product is isolated.

Palladium-Catalyzed Cross-Coupling Reactions:

Halo-substituted 3-tert-butyl-1H-indazoles, particularly bromo-derivatives at the 5-position, are valuable precursors for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the introduction of various aryl and heteroaryl substituents.

In a typical Suzuki reaction, a 5-bromo-1H-indazole derivative is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base like potassium carbonate. nih.govresearchgate.net The reaction is typically carried out in a solvent system like dimethoxyethane at elevated temperatures. nih.govresearchgate.net This methodology has been successfully applied to synthesize novel pyrrolyl and thiophenyl indazoles from 5-bromoindazole precursors. nih.gov The versatility of the Suzuki coupling allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from halo-functionalized 3-tert-butyl-1H-indazoles.

The table below summarizes representative transformations of remote functional groups on the indazole scaffold, based on methodologies applicable to the this compound system.

| Starting Material | Reagents and Conditions | Product | Transformation Type |

|---|---|---|---|

| 5-Nitro-3-tert-butyl-1H-indazole | H₂, Pd/C or Pt/C, in a suitable solvent | 5-Amino-3-tert-butyl-1H-indazole | Nitro Group Reduction |

| 5-Nitro-3-tert-butyl-1H-indazole | N₂H₄·H₂O, Pd/C, in a suitable solvent | 5-Amino-3-tert-butyl-1H-indazole | Nitro Group Reduction |

| 5-Bromo-3-tert-butyl-1H-indazole | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 5-Aryl-3-tert-butyl-1H-indazole | Suzuki-Miyaura Coupling |

| 5-Bromo-3-tert-butyl-1H-indazole | N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 5-(N-Boc-pyrrol-2-yl)-3-tert-butyl-1H-indazole | Suzuki-Miyaura Coupling |

| 5-Bromo-3-tert-butyl-1H-indazole | 2-Thiopheneboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 5-(Thiophen-2-yl)-3-tert-butyl-1H-indazole | Suzuki-Miyaura Coupling |

Advanced Spectroscopic and Structural Analysis of 3 Tert Butyl 1h Indazole

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structure of 3-tert-butyl-1H-indazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the protons of the tert-butyl group typically appear as a sharp singlet, owing to the nine equivalent protons. The aromatic protons on the indazole ring system exhibit more complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The chemical shift of the N-H proton can vary and is often observed as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The carbons of the indazole ring also appear at characteristic chemical shifts, which can be assigned based on established correlation tables and two-dimensional NMR experiments. For instance, a study on a related compound, 3-(tert-Butyl)-5-chloro-1H-indazole, reported a broad singlet for the N-H proton at 11.07 ppm in the ¹H NMR spectrum (CDCl₃, 400 MHz). rsc.org

A derivative, tert-butyl 3-iodo-1H-indazole-1-carboxylate, showed the tert-butyl protons as a singlet at 1.72 ppm in the ¹H NMR spectrum (400 MHz, CDCl₃). mdpi.com The aromatic protons appeared as a triplet at 7.38 ppm, a doublet at 7.50 ppm, a triplet at 7.59 ppm, and a doublet at 8.11 ppm. mdpi.com The ¹³C NMR spectrum of this derivative displayed signals for the tert-butyl group at 85.59 ppm (quaternary carbon) and 28.22 ppm (methyl carbons). mdpi.com

Interactive Table: ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 3-(tert-Butyl)-5-chloro-1H-indazole | CDCl₃ | ¹H | 11.07 | br | - | NH |

| 3-(tert-Butyl)-5-chloro-1H-indazole | CDCl₃ | ¹H | 7.84 | d | 1.3 | Ar-H |

| 3-(tert-Butyl)-5-chloro-1H-indazole | CDCl₃ | ¹H | 7.34 | d | 8.8 | Ar-H |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹H | 1.72 | s | - | C(CH₃)₃ |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹H | 7.38 | t | 8.0 | Ar-H |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹H | 7.50 | d | 8.0 | Ar-H |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹H | 7.59 | t | 7.6 | Ar-H |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹H | 8.11 | d | 8.4 | Ar-H |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹³C | 148.44 | - | - | Ar-C |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹³C | 139.67 | - | - | Ar-C |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹³C | 130.26 | - | - | Ar-C |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹³C | 130.07 | - | - | Ar-C |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹³C | 124.29 | - | - | Ar-C |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹³C | 122.07 | - | - | Ar-C |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹³C | 114.64 | - | - | Ar-C |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹³C | 103.05 | - | - | Ar-C |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹³C | 85.59 | - | - | C (CH₃)₃ |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | CDCl₃ | ¹³C | 28.22 | - | - | C(CH₃ )₃ |

Vibrational Spectroscopy for Characteristic Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations of this compound.

The FTIR spectrum of indazole derivatives typically shows a characteristic N-H stretching vibration. For example, in tert-butyl 3-iodo-1H-indazole-1-carboxylate, a related compound, the N-H stretch is observed around 3153 cm⁻¹. mdpi.com The stretching of the C=N bond in the indazole ring gives rise to a strong absorption band around 1620 cm⁻¹. mdpi.com The C-N stretching vibration is typically found near 1319 cm⁻¹. mdpi.com Furthermore, the presence of the tert-butyl group is confirmed by C-H stretching vibrations, as seen in the derivative tert-butyl 3-iodo-1H-indazole-1-carboxylate at 2983 cm⁻¹ (methyl on tert-butyl). mdpi.com

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The aromatic C-H stretching and ring breathing modes of the indazole system are often prominent in the Raman spectrum.

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 3153 | vs | N-H stretch |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 2983 | s | C-H stretch (methyl on tert-butyl) |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 1726 | vs | C=O stretch |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 1610 | m | C=N stretch |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 1381 | vs | C-N stretch |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 1234 | vs | C-O stretch |

| 3-(tert-Butyl)-5-chloro-1H-indazole | 1497 | - | - |

| 3-(tert-Butyl)-5-chloro-1H-indazole | 1047 | - | - |

| 3-(tert-Butyl)-5-chloro-1H-indazole | 918 | - | - |

| 3-(tert-Butyl)-5-chloro-1H-indazole | 799 | - | - |

| 3-(tert-Butyl)-5-chloro-1H-indazole | 701 | - | - |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. This technique allows for the confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used. The fragmentation pattern observed in the mass spectrum provides structural information. A characteristic fragmentation of this compound involves the loss of a methyl group (CH₃) or the entire tert-butyl group from the molecular ion.

For example, the HRMS (ESI) of tert-butyl 3-iodo-1H-indazole-1-carboxylate showed a signal for [M+Na]⁺ at m/z 366.9901, which is very close to the calculated value of 367.1374. mdpi.com Synthetic cannabinoids containing a tert-butyl group often show fragmentation patterns involving the loss of this group. scite.airesearchgate.net The fragmentation of MDMB-4en-PINACA, a synthetic cannabinoid with a tert-butyl group, showed that hydroxylation often occurred at the tert-butyl side chain. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

While a crystal structure for this compound itself was not found in the search results, data for a closely related derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, reveals key structural features. iucr.orgresearchgate.netiucr.org In this derivative, the pyrazole (B372694) and benzene (B151609) rings of the indazole core are nearly co-planar, with a dihedral angle of 2.36 (5)°. iucr.orgresearchgate.netiucr.org

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing. In the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, inversion dimers are formed through N—H⋯N hydrogen bonds. iucr.orgresearchgate.net These dimers are further linked into a three-dimensional network by weak aromatic π–π stacking interactions, with a centroid–centroid separation of 3.7394 (6) Å, as well as C—H⋯O and C—H⋯Br hydrogen bonds. iucr.orgresearchgate.netevitachem.com Such interactions are crucial for understanding the solid-state properties of these compounds.

Interactive Table: Crystallographic Data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄BrN₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | - |

| b (Å) | 10.5313 (3) |

| c (Å) | - |

| α (°) | 85.954 (1) |

| β (°) | - |

| γ (°) | 75.105 (1) |

| Volume (ų) | - |

| Z | 2 |

| Dihedral Angle (pyrazole/benzene) | 2.36 (5)° |

| π–π Stacking (centroid–centroid) | 3.7394 (6) Å |

Computational Chemistry and Theoretical Characterization of 3 Tert Butyl 1h Indazole

Quantum Chemical Calculations: Geometry Optimization and Electronic Structure Analysis

Detailed quantum chemical calculations, which are fundamental to understanding the molecular properties of a compound, have not been specifically reported for 3-tert-butyl-1H-indazole. Such calculations would typically involve:

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Associated Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. A comprehensive analysis of the HOMO-LUMO energies and their distribution across the this compound structure would elucidate its potential as an electron donor or acceptor. At present, there is no available research detailing these parameters for this specific molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This analysis is invaluable for predicting how a molecule will interact with other chemical species. For this compound, an MEP analysis would identify the most likely sites for electrophilic and nucleophilic attack. Unfortunately, no studies presenting an MEP surface analysis for this compound could be located.

Prediction and Validation of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Experimental Correlation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for confirming the structure of a synthesized compound. By predicting the ¹H and ¹³C NMR spectra of this compound, researchers could compare these theoretical values with experimental data to ensure the correct isomer has been produced. A data table comparing predicted and experimental chemical shifts would be a standard component of such a study, but no such data is currently available in the literature for this specific compound.

Theoretical Vibrational Frequency Analysis for Infrared Spectroscopy

Theoretical vibrational frequency analysis helps in the assignment of absorption bands in an experimental Infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion, and a computational analysis can predict the frequencies at which these absorptions should occur. For this compound, this would allow for a detailed understanding of the vibrational modes associated with the indazole core and the tert-butyl substituent. As with other computational data, specific theoretical vibrational frequencies for this molecule have not been reported.

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and characterizing the transient nature of transition states, which are often difficult to observe experimentally. In the context of this compound and its derivatives, theoretical calculations, particularly those based on Density Functional Theory (DFT), have provided significant insights into various chemical transformations.

Studies on the functionalization of the indazole core have benefited immensely from computational modeling. For instance, in reactions such as the Suzuki-Miyaura cross-coupling at the C-3 position, DFT calculations have been employed to map out the potential energy surface of the catalytic cycle. researchgate.netmdpi.com These calculations help in understanding the relative energy barriers of the key steps, including oxidative addition, transmetalation, and reductive elimination. Theoretical investigations have revealed that the energy profile and the structure of the transition states can be significantly influenced by the choice of catalyst and solvent. mdpi.com For example, calculations have shown that certain ferrocene-based palladium complexes exhibit lower energy barriers for the formation of intermediates compared to others, leading to higher catalytic efficiency. mdpi.com

The regioselective alkylation of the indazole nitrogen atoms (N-1 versus N-2) is another area where computational methods have shed light on the reaction pathways. Quantum mechanical (QM) analyses have been conducted to understand the high selectivity observed in these reactions. wuxibiology.com By calculating the reaction energy profiles for both N-1 and N-2 alkylation, researchers can determine the activation energies associated with each pathway. These calculations often involve locating the transition state structures for the nucleophilic attack of either nitrogen on the alkylating agent. wuxibiology.com

For indazoles with bulky substituents at the C-3 position, such as the tert-butyl group, computational studies can elucidate the steric and electronic factors governing the reaction outcome. DFT calculations have been used to investigate the enantioselective C-3 allylation of 1H-N-(benzoyloxy)indazoles, a reaction that proceeds through a six-membered Zimmerman-Traxler-type transition state. acs.org The calculations demonstrated that the enantioselectivity is controlled by steric interactions between the ligand and the substrate, as well as by steric repulsions involving substituents in the transition state structure. acs.org While this study was not specifically on this compound, the mechanistic insights are applicable to understanding reactions involving C-3 substituted indazoles.

Furthermore, computational models have been used to propose mechanisms for regioselective alkylations. For example, DFT calculations suggest that in the N-1 alkylation of certain indazoles, a chelation mechanism involving the cation (e.g., from NaH) coordinating with the N-2 nitrogen and an oxygen atom of a C-3 substituent can favor the formation of the N-1 product. nih.gov The calculated transition states for such mechanisms provide a theoretical basis for the observed experimental regioselectivity.

Theoretical Insights into Tautomeric Preferences and Regioselectivity of Substitution

The tautomerism and regioselectivity of substitution are fundamental aspects of the chemistry of this compound, and computational studies have provided a robust framework for understanding these properties.

Tautomeric Preferences

The indazole ring system can exist in two principal tautomeric forms: the 1H-indazole and the 2H-indazole. mdpi.com Theoretical calculations have consistently shown that for the parent indazole and most of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. wuxibiology.comnih.govresearchgate.net The energy difference is significant, with the 1H-tautomer being more stable by approximately 4.46 kcal/mol as calculated by some methods. wuxibiology.com This preference is attributed to the benzenoid character of the 1H-tautomer, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. nih.gov

The presence of substituents on the indazole ring can modulate the relative energies of the tautomers. For indazoles with various C-3 substitutions, the 2H-tautomers are consistently calculated to be higher in energy than their 1H counterparts. wuxibiology.com The energy difference can be even more pronounced for certain substituents. wuxibiology.com Theoretical studies on other substituted indazoles have affirmed that the 1H tautomer generally predominates, and this preference is often not significantly altered by substitution at other positions on the ring. researchgate.netscience.gov

Regioselectivity of Substitution

The pronounced stability of the 1H-tautomer has direct consequences for the regioselectivity of substitution reactions, particularly N-alkylation. Experimental studies have shown that the N-alkylation of this compound can be highly regioselective. For instance, when using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), a greater than 99% preference for alkylation at the N-1 position is observed. beilstein-journals.orgresearchgate.net

Computational chemistry provides a rationale for this high N-1 regioselectivity. The reaction is understood to proceed via the deprotonation of the indazole N-H, forming an indazolide anion. While the anion is a hybrid of resonance structures with negative charge density on both N-1 and N-2, the subsequent alkylation is governed by a combination of steric and electronic factors.

The steric bulk of the tert-butyl group at the C-3 position plays a crucial role. This large group hinders the approach of an electrophile (the alkylating agent) to the adjacent N-2 position, thereby favoring attack at the more accessible N-1 position.

Furthermore, theoretical calculations of partial charges and Fukui indices, which are used to predict the reactivity of different sites in a molecule, can provide quantitative support for the observed regioselectivity. nih.gov For the indazolide anion, these calculations can indicate which nitrogen atom is the more nucleophilic center. The combination of steric hindrance from the C-3 tert-butyl group and the intrinsic electronic properties of the indazolide anion leads to the pronounced preference for N-1 substitution.

The table below summarizes the observed regioselectivity in the N-alkylation of this compound under specific conditions.

Table 1: Regioselectivity of N-alkylation of this compound

| Reagents | Solvent | Product Ratio (N-1:N-2) | Reference |

|---|---|---|---|

| NaH, Alkyl Bromide | THF | >99:1 | beilstein-journals.orgresearchgate.net |

Applications of 3 Tert Butyl 1h Indazole in Synthetic Chemistry and Advanced Materials Research

Utility as a Versatile Synthetic Building Block and Intermediate in Complex Molecule Construction

The strategic placement of a tert-butyl group at the C-3 position of the 1H-indazole core makes it a valuable building block for the construction of complex molecules, primarily by directing the regioselectivity of subsequent chemical transformations. The indazole ring has two nitrogen atoms (N-1 and N-2) that can be substituted, often leading to a mixture of products. However, the steric hindrance provided by the C-3 tert-butyl group effectively shields the adjacent N-2 position, enabling highly selective functionalization at the N-1 position.

| C-3 Substituent | Reaction Conditions | N-1 Regioselectivity (%) | Reference |

|---|---|---|---|

| -tert-butyl | NaH, THF, Alkyl Bromide | > 99% | beilstein-journals.orgresearchgate.net |

| -COMe (acetyl) | NaH, THF, Alkyl Bromide | > 99% | beilstein-journals.orgresearchgate.net |

| -CO₂Me (methyl ester) | NaH, THF, Alkyl Bromide | > 99% | beilstein-journals.org |

| -CONH₂ (carboxamide) | NaH, THF, Alkyl Bromide | > 99% | beilstein-journals.orgresearchgate.net |

| -H | Various | Variable (mixture) | beilstein-journals.org |

The ability to predictably control the site of functionalization makes 3-tert-butyl-1H-indazole an attractive starting material for creating libraries of complex indazole derivatives for drug discovery and other applications where precise molecular architecture is paramount. beilstein-journals.org

Exploration in Catalysis: Ligand Design and Organocatalytic Applications

The indazole scaffold has been successfully incorporated into ligand architectures for transition-metal catalysis. The nitrogen atoms and the aromatic system of indazole can coordinate with metal centers, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.

A notable advancement in this area is the synthesis of a novel phosphine (B1218219) ligand featuring an indazole group directly bound to the phosphorus atom. nih.govnih.govacs.org This design allows for the creation of gold(I) complexes whose catalytic activity can be modulated. nih.gov The lone pair of electrons on the indazole's nitrogen atom provides a handle for further modification, such as methylation, which introduces a positive charge into the ligand backbone and significantly alters the electronic properties and, consequently, the catalytic behavior of the gold center. nih.govacs.org

While the reported indazole phosphine ligand did not specifically feature a 3-tert-butyl substituent, the exploration of such a derivative is a logical next step in ligand design. The introduction of a bulky tert-butyl group at the C-3 position would be expected to impart specific steric properties to the ligand. Steric hindrance is a powerful tool in catalysis for controlling the selectivity of reactions, particularly in enantioselective catalysis. rsc.org A 3-tert-butyl group would create a defined steric environment around the metal center, potentially influencing substrate approach and favoring the formation of a specific product isomer. Research on other ligand types, such as salen-type complexes, has shown that removing or adding tert-butyl groups can reverse the selectivity of a catalyst by altering the steric hindrance between the ligand and the substrate. rsc.org Therefore, this compound represents a promising, yet-to-be-explored building block for the development of new phosphine ligands where steric bulk near the metal center is desired to enhance catalytic selectivity and performance.

| Component | Function | Example | Reference |

|---|---|---|---|

| Indazole Scaffold | Core of the ligand, provides coordination sites and a platform for modification. | 1-methyl-1H-indazole | nih.gov |

| Phosphine Group | Binds to the metal center (gold); its electronic properties are tuned by the indazole. | -P(Ph)₂ (Diphenylphosphino) | nih.gov |

| Metal Center | The active site of the catalyst. | Gold(I) chloride | nih.gov |

| Modification Site | Unsubstituted indazole nitrogen allows for post-synthesis modification (e.g., methylation). | Indazole N-2 | nih.govacs.org |

The application of this compound in organocatalysis remains a nascent field. However, its defined three-dimensional structure and the presence of both hydrogen-bond-donating (N-H) and -accepting sites make it a candidate for incorporation into more complex organocatalytic frameworks.

Potential in Advanced Materials Science and Organic Electronics

The development of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs), is a rapidly advancing field. The performance of these materials is highly dependent on their molecular structure, which governs their photophysical and electronic properties. Nitrogen-containing heterocyclic compounds are widely used in this area, and indazole derivatives have been identified as promising components for OLEDs. researchgate.net

While direct studies on the material properties of this compound are limited, its structural features suggest significant potential. Research on other C-3 substituted indazoles has shown that they can exhibit strong fluorescence with high quantum yields, a critical property for emissive materials in OLEDs. nih.gov A 2024 study demonstrated that various 3-substituted-1H-indazoles possess excellent photophysical properties, including quantum yields reaching as high as 85%. nih.gov

Given these precedents, this compound stands out as a molecule with high potential for materials science. The combination of the electronically active indazole core with the sterically bulky and electronically-tuning tert-butyl group could lead to materials with favorable solid-state packing, high fluorescence efficiency, and controlled intermolecular interactions, making it a prime candidate for investigation as an emitter or host material in next-generation OLEDs and other organic electronic devices.

| C-3 Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| -C(Ph)₂OH | 299 | 355 | 0.85 | nih.gov |

| -C(4-Me-Ph)₂OH | 300 | 356 | 0.82 | nih.gov |

| -C(4-F-Ph)₂OH | 299 | 355 | 0.79 | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.